![molecular formula C12H11ClFN3 B1451971 4-(3-クロロ-4-フルオロフェニル)-4,5,6,7-テトラヒドロ-3H-イミダゾ[4,5-c]ピリジン CAS No. 1189749-85-6](/img/structure/B1451971.png)
4-(3-クロロ-4-フルオロフェニル)-4,5,6,7-テトラヒドロ-3H-イミダゾ[4,5-c]ピリジン
説明
4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C12H11ClFN3 and its molecular weight is 251.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性
“4-(3-クロロ-4-フルオロフェニル)-4,5,6,7-テトラヒドロ-3H-イミダゾ[4,5-c]ピリジン”と類似の化合物、例えばピラゾリン誘導体は、その生物活性が研究されています . これらの化合物は、抗菌性、抗真菌性、抗寄生虫性、抗炎症性、抗うつ性、抗痙攣性、抗酸化性、抗腫瘍性など、さまざまな生物学的および薬理学的活性を示しています .
神経毒性
類似化合物の神経毒性も調査されています。 例えば、ある研究では、新たに合成されたピラゾリン誘導体が、仔魚の大脳におけるアセチルコリンエステラーゼ(AChE)活性とマロンジアルデヒド(MDA)レベルに与える影響を調査しました . これは、 “4-(3-クロロ-4-フルオロフェニル)-4,5,6,7-テトラヒドロ-3H-イミダゾ[4,5-c]ピリジン”の潜在的な応用分野となる可能性があります。
代謝型グルタミン酸受容体4(mGlu4)の正の異種アロステリックモジュレーター
類似の構造を持つ化合物、N-(3-クロロ-4-フルオロフェニル)-1H-ピラゾロ[4,3-b]ピリジン-3-アミン(VU0418506)は、代謝型グルタミン酸受容体4(mGlu4)の正の異種アロステリックモジュレーター(PAM)として特定されています . この受容体は、パーキンソン病のげっ歯類前臨床モデルに関与することが示されています .
抗菌活性および抗ウイルス活性
“4-(3-クロロ-4-フルオロフェニル)-4,5,6,7-テトラヒドロ-3H-イミダゾ[4,5-c]ピリジン”と類似の構造を持つピリジン化合物は、その抗菌活性および抗ウイルス活性が研究されています . これらの化合物は、細菌株、酵母、糸状菌のパネルで試験されています .
チロシナーゼ阻害剤
3-クロロ-4-フルオロフェニルモチーフを持つ化合物は、チロシナーゼ阻害剤として特定されています . チロシナーゼは、メラニンの産生に重要な酵素であり、この酵素の阻害剤は、色素沈着関連疾患の治療に潜在的な用途があります .
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a combination of hydrophobic interactions, hydrogen bonding, and van der waals forces .
Biochemical Pathways
Related compounds have been associated with various biochemical pathways, including those involved in the regulation of reactive oxygen species and the cholinergic nervous system .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity and influence on cellular signaling pathways .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
生化学分析
Biochemical Properties
4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metabotropic glutamate receptor 4 (mGlu4), acting as a positive allosteric modulator This interaction enhances the receptor’s response to its natural ligand, leading to various downstream effects
Cellular Effects
The effects of 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mGlu4 can lead to changes in intracellular calcium levels, which in turn affects various cellular processes . Moreover, the compound has been observed to impact gene expression related to neuroprotection and anti-inflammatory responses, making it a potential candidate for therapeutic applications in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exerts its effects through specific binding interactions with biomolecules. Its role as a positive allosteric modulator of mGlu4 involves binding to a site distinct from the receptor’s active site, thereby enhancing the receptor’s response to its natural ligand . This modulation can lead to enzyme inhibition or activation, depending on the specific signaling pathway involved. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function require further investigation. In vitro studies have indicated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, suggesting potential long-term benefits or risks depending on the context of its use.
Dosage Effects in Animal Models
The effects of 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance neuroprotective and anti-inflammatory responses without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and behavioral changes have been observed. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites may have distinct biological activities, contributing to the overall effects of the compound.
Transport and Distribution
The transport and distribution of 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in certain tissues, potentially leading to localized effects depending on the context of its use.
Subcellular Localization
The subcellular localization of 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling proteins and enzymes . Additionally, it may be targeted to specific organelles such as the mitochondria or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications.
特性
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c13-8-5-7(1-2-9(8)14)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJZJEIMLNLQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


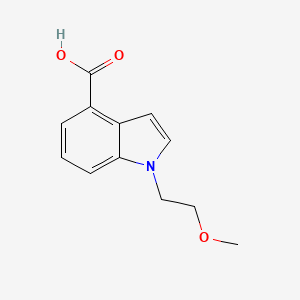
![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)
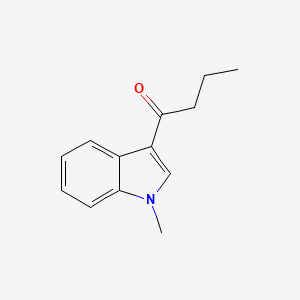
![3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1451895.png)

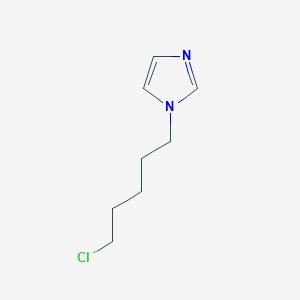
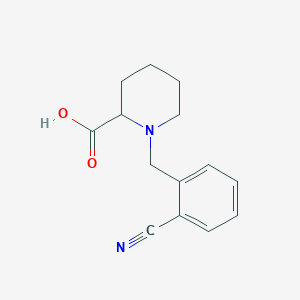
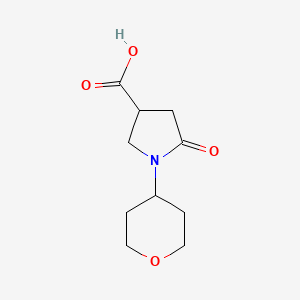
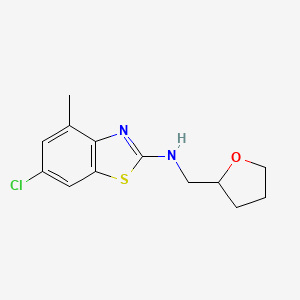
![4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1451902.png)

![3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1451904.png)
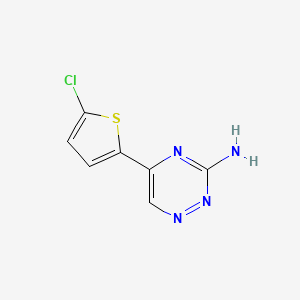
![6-Chloro-3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451907.png)
